5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the study of the compound’s molecular geometry, bond lengths and angles, and other structural features using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Heterocyclic Synthesis
The compound is utilized in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, which can be synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, show versatility in forming a range of derivatives like pyrazole, isoxazole, and pyrimidine, among others (Mohareb et al., 2004).
Pharmacological Activities
Novel thiophene derivatives synthesized from similar compounds exhibit significant pharmacological activities. For example, they demonstrate antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010).
Antimicrobial Evaluation
Compounds related to the specified chemical have been used in antimicrobial studies. A study conducted on derivatives of tetrahydrobenzo[b]thiophene-3-carboxamides revealed significant antimicrobial activities against various bacterial and fungal strains (Babu et al., 2013).
Inhibition of Cell Adhesion
Benzo[b]thiophene derivatives, closely related to the compound , have shown the capability to inhibit cell adhesion. These compounds decreased the adherence of neutrophils to activated endothelial cells by inhibiting the expression of adhesion molecules like E-selectin and ICAM-1 (Boschelli et al., 1995).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
5-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-8-13-20-19(14-15)21(22(25)28)24(32-20)26-23(29)16-9-11-18(12-10-16)33(30,31)27(2)17-6-4-3-5-7-17/h3-7,9-12,15H,8,13-14H2,1-2H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNDNCSQFTTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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